N-Methyl-1-(quinoxalin-2-yl)methanamine

描述

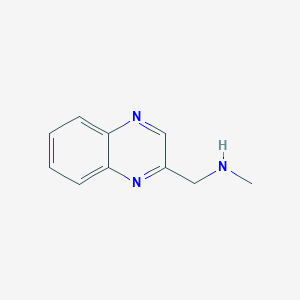

Structure

2D Structure

属性

IUPAC Name |

N-methyl-1-quinoxalin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-11-6-8-7-12-9-4-2-3-5-10(9)13-8/h2-5,7,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTUTUTVYIMVEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576705 | |

| Record name | N-Methyl-1-(quinoxalin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136727-13-4 | |

| Record name | N-Methyl-1-(quinoxalin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Quinoxaline Core Formation via Condensation Reactions

The synthesis of N-Methyl-1-(quinoxalin-2-yl)methanamine begins with constructing the quinoxaline ring system. Quinoxalines are classically synthesized through the condensation of o-phenylenediamine with α-diketones or α-keto acids . For example, reacting o-phenylenediamine with glyoxal under acidic conditions yields unsubstituted quinoxaline, which serves as a precursor for further functionalization .

Reaction Conditions :

-

Reactants : o-phenylenediamine (1.0 equiv), glyoxal (1.1 equiv).

-

Solvent : Ethanol or acetic acid.

-

Temperature : Reflux at 80–100°C for 4–6 hours.

Recent advancements include using sodium pyruvate as a carbonyl source to generate 3-methylquinoxalin-2(1H)-one, demonstrating the versatility of condensation reactions in introducing substituents . This intermediate can be further modified to incorporate the methylamino group.

Reductive Amination for Methylamino Functionalization

Reductive amination is a critical step for introducing the methylamino group at the quinoxaline 2-position. This method involves reacting quinoxaline-2-carbaldehyde with methylamine in the presence of a reducing agent. A protocol adapted from naphthalene-derived analogues (Table 1) achieves high yields .

Procedure :

-

Reactants : Quinoxaline-2-carbaldehyde (1.0 equiv), methylamine hydrochloride (1.1 equiv).

-

Reducing Agent : Sodium triacetoxyborohydride (2.0 equiv).

-

Solvent : Tetrahydrofuran (THF).

-

Additives : Sodium acetate (1.0 equiv), acetic acid (0.2 equiv).

-

Conditions : Stir at 23°C for 12 hours under inert atmosphere.

-

Workup : Extract with ethyl acetate, purify via silica gel chromatography.

Table 1: Optimization of Reductive Amination

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Reducing Agent | NaBH(OAc)3 | Maximizes yield |

| Solvent | THF | Enhances solubility |

| Reaction Time | 12 hours | Completes conversion |

This method is favored for its mild conditions and compatibility with sensitive functional groups .

N-Methylation of Primary Amine Intermediates

Alternative routes involve N-methylation of 1-(quinoxalin-2-yl)methanamine. Methylation agents such as methyl iodide or dimethyl sulfate are employed under basic conditions:

Procedure :

-

Reactants : 1-(quinoxalin-2-yl)methanamine (1.0 equiv), methyl iodide (1.2 equiv).

-

Base : Potassium carbonate (2.0 equiv).

-

Solvent : Dimethylformamide (DMF).

-

Conditions : Heat at 60°C for 6 hours.

Challenges :

-

Over-alkylation can occur, necessitating careful stoichiometry.

-

Purification requires chromatographic separation to isolate the mono-methylated product .

Industrial-Scale Production and Optimization

Industrial methods prioritize cost efficiency and scalability. Continuous flow synthesis, which minimizes reaction times and improves heat transfer, is increasingly adopted . Catalytic methylation using palladium or nickel complexes has also been explored to enhance selectivity .

Table 2: Industrial vs. Laboratory Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reaction Scale | 1–100 g | 1–100 kg |

| Catalyst | None | NHC-Pd(II) complexes |

| Yield | 75–92% | 85–90% |

| Purification | Chromatography | Crystallization |

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Reductive Amination | 92% | High | Moderate |

| N-Methylation | 80% | Medium | High |

| Continuous Flow | 90% | Low | High |

Reductive amination offers the highest yield but requires expensive borohydride reagents. N-Methylation is more scalable but less selective. Industrial methods balance cost and efficiency through catalytic systems .

化学反应分析

Types of Reactions: N-Methyl-1-(quinoxalin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.

Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinoxaline N-oxide derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives.

科学研究应用

Scientific Research Applications

The applications of N-Methyl-1-(quinoxalin-2-yl)methanamine can be categorized into several key areas:

Medicinal Chemistry

This compound is being explored for its potential as:

-

Antimicrobial Agent : Studies indicate that quinoxaline derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

Compound Activity Against MIC (mg/L) This compound MRSA, VRE 0.25 - 1 Compound A (related) Staphylococcus aureus 0.5 Compound B (related) Enterococcus faecalis 0.75 - Anticancer Properties : Quinoxaline derivatives have shown promise in targeting various cancer types, with some studies indicating enhanced selectivity against hypoxic tumor cells . The structure-activity relationship (SAR) studies reveal that modifications on the quinoxaline ring can significantly affect biological outcomes.

Biological Studies

This compound is utilized in biological studies focusing on:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially leading to various biological effects such as antimicrobial or anticancer actions .

- Receptor Binding : Its structural similarities to biologically active molecules allow it to interact with neurotransmitter receptors, influencing neurochemical pathways .

Materials Science

In materials science, this compound is investigated for:

- Organic Electronics : The compound serves as a building block for synthesizing advanced materials used in organic electronics, showcasing its versatility beyond pharmacological applications .

Case Studies

Several notable studies highlight the compound's potential:

Antimicrobial Resistance

A study demonstrated that certain quinoxaline derivatives effectively inhibited biofilm formation in antibiotic-resistant strains, suggesting their utility in treating chronic infections where biofilms are prevalent .

Antitumor Efficacy

Research on quinoxaline 1,4-di-N-oxide derivatives revealed enhanced selectivity and efficacy against hypoxic tumor cells, indicating that structural modifications can significantly impact biological activity .

Structure-Activity Relationships (SAR)

Investigations into SAR have shown that substituents on the quinoxaline ring influence both antimicrobial and anticancer activities. For instance, electron-withdrawing groups at specific positions on the ring were associated with increased potency against tumor cells .

作用机制

The mechanism of action of N-Methyl-1-(quinoxalin-2-yl)methanamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting cellular processes in pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the structure of the derivative used .

相似化合物的比较

Key Observations:

- Quinoxaline vs. Quinoline: Quinoxaline’s dual nitrogen atoms enhance π-deficient character, favoring electrophilic substitution at specific positions (e.g., 2 or 6) compared to quinoline .

- Positional Isomerism : Substitution at the 2-position (target compound) vs. 6-position (analog) alters steric and electronic interactions, impacting reactivity and binding affinity .

- Amine Functionalization: The methyl group in the target compound reduces hydrogen-bonding capacity compared to non-methylated analogs (e.g., Quinoxalin-5-ylmethanamine hydrochloride), affecting solubility and pharmacokinetics .

生物活性

N-Methyl-1-(quinoxalin-2-yl)methanamine is a member of the quinoxaline family, which is known for its diverse biological activities. This compound has garnered attention in pharmacological research for its potential applications in various therapeutic areas, including antimicrobial and anticancer activities. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound features a quinoxaline ring, which is a bicyclic structure composed of two fused aromatic rings containing nitrogen atoms. The presence of the nitrogen atoms in the structure contributes to its reactivity and biological activity, allowing it to interact with various enzymes and receptors.

The mechanism of action for this compound involves several biochemical pathways:

- Enzyme Inhibition : The compound can bind to specific enzymes, potentially inhibiting their activity, which may lead to various biological effects such as antimicrobial or anticancer actions.

- Receptor Binding : Similar compounds have shown the ability to interact with neurotransmitter receptors, which could influence neurochemical pathways .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that quinoxaline derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, related compounds have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) strains, highlighting their potential as new antibacterial agents .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Activity Against | MIC (mg/L) |

|---|---|---|

| This compound | MRSA, VRE | 0.25 - 1 |

| Compound 25 (related) | Staphylococcus aureus | 0.5 |

| Compound 31 (related) | Enterococcus faecalis | 0.75 |

Anticancer Activity

The anticancer potential of this compound is supported by studies on related quinoxaline derivatives. These compounds have shown cytotoxic effects on various cancer cell lines, including those derived from solid tumors. For instance, quinoxaline derivatives have been evaluated using the NCI-60 human tumor cell lines screen, revealing significant activity against several cancer types .

Table 2: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 10 |

| Compound 1a (related) | MCF-7 | 1.9 |

| Compound 2a (related) | A549 | 2.3 |

Case Studies

Several studies have explored the biological activity of quinoxaline derivatives, including this compound:

- Antimicrobial Resistance : A study demonstrated that certain quinoxaline derivatives effectively inhibited biofilm formation in antibiotic-resistant strains, suggesting their utility in treating chronic infections where biofilms are prevalent .

- Antitumor Efficacy : Research on quinoxaline 1,4-di-N-oxide derivatives revealed enhanced selectivity and efficacy against hypoxic tumor cells, indicating that modifications in the quinoxaline structure can significantly affect biological outcomes .

- Structure-Activity Relationships (SAR) : Investigations into SAR have shown that substituents on the quinoxaline ring influence both antimicrobial and anticancer activities. For instance, electron-withdrawing groups at specific positions on the ring were associated with increased potency against tumor cells .

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-Methyl-1-(quinoxalin-2-yl)methanamine, and how can reaction conditions be optimized?

- Answer : A common approach involves reductive amination between quinoxaline-2-carbaldehyde and methylamine, using sodium cyanoborohydride in methanol under acidic conditions (pH ~5-6). Optimization includes controlling stoichiometry (1.2:1 aldehyde:amine ratio) and reaction time (12-24 hours at 25°C). Alternative routes may employ transition-metal catalysis for C-N coupling, though steric hindrance from the quinoxaline ring requires bulky ligands (e.g., Xantphos) to improve yields . Solvent polarity (e.g., THF vs. DMF) and temperature (60–80°C) significantly impact reaction efficiency.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Answer :

- 1H/13C NMR : The methyl group adjacent to the amine appears as a singlet at δ ~2.3 ppm (1H). Quinoxaline protons exhibit splitting patterns in the aromatic region (δ 7.5–9.0 ppm). 13C NMR shows distinct resonances for the methylamine carbon (~45 ppm) and quinoxaline carbons (~125–150 ppm) .

- X-ray Crystallography : Used to resolve steric and electronic effects of the quinoxaline ring. SHELX programs (e.g., SHELXL) are recommended for refinement, particularly for analyzing bond angles between the amine and heteroaromatic system .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 188.1, with fragmentation patterns confirming the methylamine side chain .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : The compound is a skin and respiratory irritant (H315/H319/H335). Use fume hoods for synthesis and purification. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. Spills should be neutralized with 5% acetic acid and absorbed via inert materials (e.g., vermiculite). Storage requires airtight containers in cool (4°C), dark conditions to prevent degradation .

Advanced Research Questions

Q. How does the quinoxaline ring influence the electronic and steric properties of this compound in catalytic applications?

- Answer : The quinoxaline ring enhances π-backbonding in transition-metal complexes (e.g., Ir, Rh), stabilizing low oxidation states. Steric bulk from the bicyclic structure restricts ligand flexibility, favoring planar coordination geometries. In transfer hydrogenation, this ligand geometry improves enantioselectivity (up to 90% ee) by directing substrate approach . DFT studies suggest the electron-deficient quinoxaline nitrogen increases Lewis acidity at the metal center, accelerating hydride transfer rates .

Q. What experimental strategies resolve contradictions in reaction yields when using this compound as a ligand in catalysis?

- Answer : Contradictions often arise from solvent-dependent ligand coordination. For example:

- In polar aprotic solvents (DMF), the ligand may adopt a monodentate mode, reducing catalytic activity.

- In nonpolar solvents (toluene), bidentate coordination dominates, enhancing turnover frequency.

Systematic screening via in situ IR spectroscopy or XAS can identify dominant coordination modes. Adjusting counterions (e.g., Cl− vs. BF4−) or adding steric modifiers (e.g., tert-butyl groups) can stabilize active species .

Q. How can computational methods predict the reactivity of derivatives of this compound?

- Answer :

- Molecular Dynamics (MD) : Simulate ligand-metal interactions to prioritize derivatives with optimal binding energies (e.g., ΔG < −30 kJ/mol).

- DFT Calculations : Predict redox potentials and HOMO-LUMO gaps to identify derivatives suitable for photoactive applications. For example, electron-withdrawing substituents on quinoxaline lower LUMO energy, enhancing charge-transfer efficiency .

- Docking Studies : Map steric compatibility with enzyme active sites (e.g., cytochrome P450 isoforms) to design inhibitors .

Key Considerations for Experimental Design

- Ligand Purity : Chromatographic purification (SiO2, ethyl acetate/hexane) is critical to remove unreacted quinoxaline precursors, which can poison metal catalysts .

- Air Sensitivity : Metal complexes of this ligand are often air-sensitive. Use Schlenk techniques for synthesis and characterization .

- Data Reproducibility : Document solvent batch purity and moisture content, as trace water (>0.1%) can hydrolyze imine intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。